Cas no 2171703-65-2 (2-amino-3-(2-hydroxycyclohexyl)propanamide)

2-Amino-3-(2-hydroxycyclohexyl)propanamide is a cyclohexyl-substituted amino acid derivative with potential applications in pharmaceutical and biochemical research. Its structure features a 2-hydroxycyclohexyl group attached to a propanamide backbone, offering unique stereochemical properties that may be valuable in drug design and peptide synthesis. The compound's hydroxyl and amide functional groups enhance its solubility in polar solvents, facilitating its use in aqueous reaction systems. Its chiral center and rigid cyclohexyl ring can contribute to selective binding interactions, making it a candidate for studying enzyme inhibition or receptor modulation. The product is typically supplied as a high-purity solid, ensuring consistency in research applications.
2-amino-3-(2-hydroxycyclohexyl)propanamide structure
2171703-65-2 structure
商品名:2-amino-3-(2-hydroxycyclohexyl)propanamide
CAS番号:2171703-65-2
MF:C9H18N2O2
メガワット:186.251422405243
CID:5844939
PubChem ID:165944717

2-amino-3-(2-hydroxycyclohexyl)propanamide 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(2-hydroxycyclohexyl)propanamide
    • EN300-1297935
    • 2171703-65-2
    • インチ: 1S/C9H18N2O2/c10-7(9(11)13)5-6-3-1-2-4-8(6)12/h6-8,12H,1-5,10H2,(H2,11,13)
    • InChIKey: PAALGFGWBGHKJM-UHFFFAOYSA-N
    • ほほえんだ: OC1CCCCC1CC(C(N)=O)N

計算された属性

  • せいみつぶんしりょう: 186.136827821g/mol
  • どういたいしつりょう: 186.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

2-amino-3-(2-hydroxycyclohexyl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1297935-5.0g
2-amino-3-(2-hydroxycyclohexyl)propanamide
2171703-65-2
5g
$4102.0 2023-05-24
Enamine
EN300-1297935-1.0g
2-amino-3-(2-hydroxycyclohexyl)propanamide
2171703-65-2
1g
$1414.0 2023-05-24
Enamine
EN300-1297935-0.1g
2-amino-3-(2-hydroxycyclohexyl)propanamide
2171703-65-2
0.1g
$1244.0 2023-05-24
Enamine
EN300-1297935-0.25g
2-amino-3-(2-hydroxycyclohexyl)propanamide
2171703-65-2
0.25g
$1300.0 2023-05-24
Enamine
EN300-1297935-2500mg
2-amino-3-(2-hydroxycyclohexyl)propanamide
2171703-65-2
2500mg
$2211.0 2023-09-30
Enamine
EN300-1297935-100mg
2-amino-3-(2-hydroxycyclohexyl)propanamide
2171703-65-2
100mg
$993.0 2023-09-30
Enamine
EN300-1297935-1000mg
2-amino-3-(2-hydroxycyclohexyl)propanamide
2171703-65-2
1000mg
$1129.0 2023-09-30
Enamine
EN300-1297935-0.5g
2-amino-3-(2-hydroxycyclohexyl)propanamide
2171703-65-2
0.5g
$1357.0 2023-05-24
Enamine
EN300-1297935-10.0g
2-amino-3-(2-hydroxycyclohexyl)propanamide
2171703-65-2
10g
$6082.0 2023-05-24
Enamine
EN300-1297935-2.5g
2-amino-3-(2-hydroxycyclohexyl)propanamide
2171703-65-2
2.5g
$2771.0 2023-05-24

2-amino-3-(2-hydroxycyclohexyl)propanamide 関連文献

2-amino-3-(2-hydroxycyclohexyl)propanamideに関する追加情報

Professional Introduction to 2-amino-3-(2-hydroxycyclohexyl)propanamide (CAS No. 2171703-65-2)

2-amino-3-(2-hydroxycyclohexyl)propanamide, a compound with the chemical identifier CAS No. 2171703-65-2, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amino and hydroxyl functional groups in its molecular structure makes it a versatile intermediate for synthesizing more complex molecules, particularly in the realm of medicinal chemistry.

The molecular structure of 2-amino-3-(2-hydroxycyclohexyl)propanamide consists of a propanamide backbone substituted with a 2-hydroxycyclohexyl group at the third carbon position. This configuration imparts specific chemical and biological properties that make it valuable for various research applications. The cyclohexyl ring, being part of a secondary alcohol, introduces steric hindrance and hydrogen bonding capabilities, which can influence the compound's solubility, stability, and reactivity.

In recent years, there has been a growing interest in the development of novel pharmacophores that combine multiple functional groups to enhance drug efficacy and reduce side effects. The combination of an amino group and a hydroxyl group in 2-amino-3-(2-hydroxycyclohexyl)propanamide positions it as a promising candidate for further exploration in this area. The amino group can participate in hydrogen bonding interactions, which are crucial for binding to biological targets, while the hydroxyl group can serve as a site for further functionalization or as part of a pharmacophoric element.

One of the most exciting aspects of this compound is its potential application in the synthesis of enzyme inhibitors. Enzymes are critical targets in drug design due to their involvement in numerous biological pathways. By modifying the structure of 2-amino-3-(2-hydroxycyclohexyl)propanamide, researchers can fine-tune its interactions with specific enzymes, leading to the development of more effective inhibitors. For instance, studies have shown that compounds with similar structural motifs can inhibit proteases and kinases, which are implicated in various diseases such as cancer and inflammation.

The hydroxyl group on the cyclohexyl ring also provides an opportunity for exploring different derivatives that could enhance pharmacological properties. For example, etherification or esterification of the hydroxyl group could lead to compounds with improved bioavailability or metabolic stability. Additionally, the presence of two stereocenters in this molecule allows for the synthesis of enantiomers or diastereomers, each with distinct biological activities.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 2-amino-3-(2-hydroxycyclohexyl)propanamide. These computational methods can help guide experimental efforts by identifying potential lead compounds and predicting their interactions with biological targets. This approach has significantly accelerated the drug discovery process and has led to the identification of several promising candidates for further development.

In addition to its potential as an enzyme inhibitor, 2-amino-3-(2-hydroxycyclohexyl)propanamide may also find applications in other areas such as material science and agrochemistry. The unique combination of functional groups makes it a versatile building block for synthesizing more complex molecules with tailored properties. For instance, derivatives of this compound could be used to develop novel polymers or surfactants with improved performance characteristics.

The synthesis of 2-amino-3-(2-hydroxycyclohexyl)propanamide presents both challenges and opportunities for synthetic chemists. The introduction of multiple stereocenters requires careful planning to ensure high enantiomeric purity, which is crucial for biological activity. However, recent advances in asymmetric synthesis have made it possible to construct complex molecules with high precision and efficiency. These techniques have opened up new possibilities for designing molecules with specific pharmacological properties.

The future prospects for 2-amino-3-(2-hydroxycyclohexyl)propanamide are promising, given its unique structural features and potential applications. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, this compound is likely to play an important role in the discovery and development of novel drugs. Its versatility as a building block and its potential as an intermediate for more complex molecules make it a valuable asset in pharmaceutical chemistry.

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